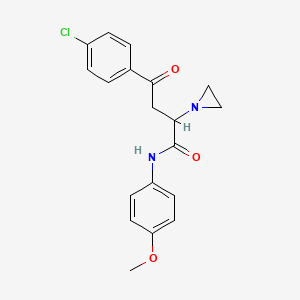
4'-Chloro fentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Chlorofentanyl: N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)propanamide , is a synthetic opioid analgesic. It is a derivative of fentanyl, a potent opioid used for pain management. p-Chlorofentanyl is known for its high potency and is classified as a Schedule I controlled substance in many countries due to its potential for abuse and addiction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorofentanyl involves several steps, starting with the preparation of 4-chlorophenylpiperidine. This intermediate is then reacted with phenethyl bromide to form the phenethylpiperidine derivative. The final step involves the acylation of the piperidine nitrogen with propionyl chloride to yield p-Chlorofentanyl .
Industrial Production Methods: Industrial production of p-Chlorofentanyl follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: p-Chlorofentanyl undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenethyl group, leading to the formation of hydroxylated derivatives.
Reduction: The carbonyl group in the propionamide moiety can be reduced to form secondary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other halogens or functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or iodine in the presence of a catalyst
Major Products Formed:
Oxidation: Hydroxylated derivatives of p-Chlorofentanyl.
Reduction: Secondary amines.
Substitution: Halogenated derivatives
Scientific Research Applications
p-Chlorofentanyl is primarily used in scientific research to study the pharmacological properties of opioid receptors. It serves as a reference standard in forensic toxicology and analytical chemistry for the detection and quantification of fentanyl analogs in biological samples . Additionally, it is used in the development of new analgesics and in the study of opioid receptor binding and activity .
Mechanism of Action
p-Chlorofentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The molecular targets include the mu-opioid receptor, and the pathways involved are primarily the inhibition of adenylate cyclase activity and the modulation of ion channels .
Comparison with Similar Compounds
- Fentanyl
- Fluorofentanyl
- Bromofentanyl
- Methoxyfentanyl
Comparison: p-Chlorofentanyl is structurally similar to fentanyl but has a chlorine atom on the phenyl ring, which alters its pharmacological properties. Compared to fentanyl, p-Chlorofentanyl has a slightly lower potency but similar analgesic effects. The presence of the chlorine atom also affects its metabolic stability and interaction with opioid receptors .
Properties
CAS No. |
117994-22-6 |
|---|---|
Molecular Formula |
C22H27ClN2O |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C22H27ClN2O/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3 |
InChI Key |
CUGMWAHBYRKBKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide](/img/structure/B12767395.png)











